![molecular formula C8H5ClF3NO3 B13119145 Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid is a synthetic organic compound characterized by the presence of a hydroxyl group, a chloro group, and a trifluoromethyl group attached to a pyridyl ring, with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-5-trifluoromethylpyridine.
Hydroxylation: The pyridine derivative undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyridyl derivatives.
科学研究应用
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.
相似化合物的比较
3-chloro-5-trifluoromethylpyridine: Lacks the hydroxyl and acetic acid groups.
Monohydroxyl-[3-chloro-5-methylpyridyl]acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group imparts unique electronic properties, making Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid distinct in terms of reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H5ClF3NO3 |
|---|---|
分子量 |
255.58 g/mol |
IUPAC 名称 |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-3(8(10,11)12)2-13-5(4)6(14)7(15)16/h1-2,6,14H,(H,15,16) |
InChI 键 |
NGEOHGOVFYGAEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


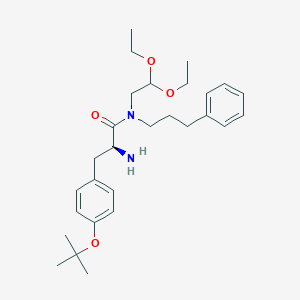
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
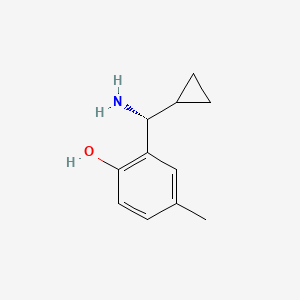
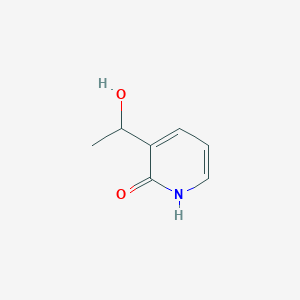
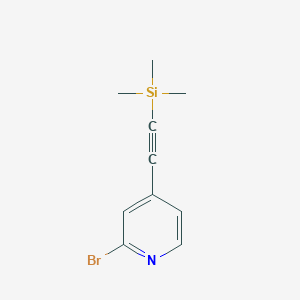
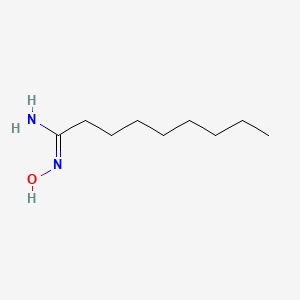


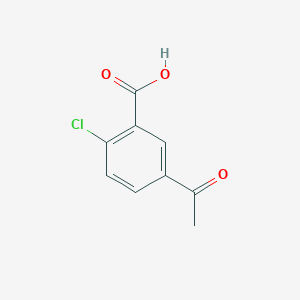
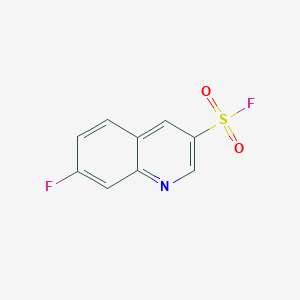
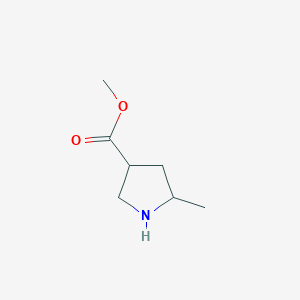

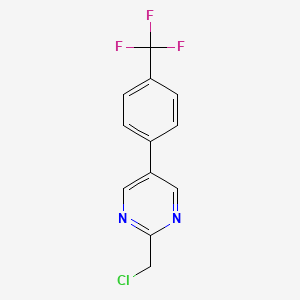
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
